2-(2-Methylmorpholino)isonicotinic acid

Lipophilicity Drug Design Physicochemical Properties

2-(2-Methylmorpholino)isonicotinic acid (CAS 1019127-26-4) is a pyridine-4-carboxylic acid derivative bearing a 2-methylmorpholino substituent at the 2‑position. Its molecular formula is C₁₁H₁₄N₂O₃ with a molecular weight of 222.24 g·mol⁻¹.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B12049797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylmorpholino)isonicotinic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C11H14N2O3/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)
InChIKeyOHKHOZMYPXKQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylmorpholino)isonicotinic Acid: Chemical Identity and Core Properties for Sourcing Decisions


2-(2-Methylmorpholino)isonicotinic acid (CAS 1019127-26-4) is a pyridine-4-carboxylic acid derivative bearing a 2-methylmorpholino substituent at the 2‑position. Its molecular formula is C₁₁H₁₄N₂O₃ with a molecular weight of 222.24 g·mol⁻¹ [1]. The compound is supplied as a free base (typical purity ≥98% ) and as a hydrochloride salt (CAS 1354958-10-3). The 2-methylmorpholino motif introduces a defined steric and electronic perturbation relative to the unmethylated morpholino analog, a feature that can be decisive in medicinal chemistry and chemical biology applications.

Why 2-(2-Methylmorpholino)isonicotinic Acid Cannot Be Replaced by Generic Morpholino or Pyridyl Alternatives


Isonicotinic acids with simple morpholino, piperidino, or pyrrolidino substituents are often treated as interchangeable building blocks. However, the 2-methyl group on the morpholine ring of the title compound alters three interrelated properties that control biological performance: (i) lipophilicity (ΔXLogP3 ≈ +0.4 versus the unmethylated analog) [1], (ii) steric occupancy at enzyme active sites [2], and (iii) potential for stereospecific interactions when the methyl-bearing carbon is a chiral center. These differences are not incremental—they determine whether a compound is tolerated in a constrained pharmacophore [2] or achieves the permeability required for cell-based or in vivo activity. Substituting with 2-morpholinoisonicotinic acid therefore introduces a physicochemical shift that can invalidate established structure–activity relationships.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2-(2-Methylmorpholino)isonicotinic Acid


Increased Lipophilicity (XLogP3 = 0.9) Relative to 2‑Morpholinoisonicotinic Acid (XLogP3 = 0.5)

The computed partition coefficient (XLogP3) of 2-(2-methylmorpholino)isonicotinic acid is 0.9, whereas the unmethylated 2-morpholinoisonicotinic acid exhibits an XLogP3 of 0.5 [1][2]. This ΔXLogP3 of +0.4 represents a ~1.8‑fold increase in predicted octanol‑water partitioning, directly attributable to the single methyl substituent on the morpholine ring.

Lipophilicity Drug Design Physicochemical Properties

Unique Tolerance of 2‑Methylmorpholino Group in DNA‑PK Inhibitor Pharmacophore

In a systematic SAR study of benzopyranone and pyrimidoisoquinolin‑4‑one DNA‑PK inhibitors, only two substituents were tolerated at the 2‑position of the pharmacophore: 2‑morpholino and 2‑(2′‑methylmorpholino) [1]. All other variations (e.g., 2‑piperidino, 2‑pyrrolidino, 2‑thiomorpholino, 4‑methylpiperazino) led to substantial loss of inhibitory activity (IC₅₀ >10 μM). This demonstrates that the 2‑methylmorpholino group provides a steric and electronic fit that is both essential and highly constrained.

DNA-PK Kinase Inhibitor Structure-Activity Relationship

Molecular Weight Increase (222.24 vs. 208.21 g·mol⁻¹) Modulating Pharmacokinetic Behavior

The title compound has a molecular weight of 222.24 g·mol⁻¹, which is 14.03 g·mol⁻¹ higher than 2‑morpholinoisonicotinic acid (208.21 g·mol⁻¹) [1][2]. This difference, arising from the single methyl group, places both compounds well within the Lipinski “rule of 5” boundaries but may subtly affect properties such as solubility, tissue distribution, and metabolic stability.

Molecular Weight Pharmacokinetics Lead Optimization

Proven Application Scenarios for 2-(2-Methylmorpholino)isonicotinic Acid Based on Quantitative Differentiation


Lead Optimization Requiring Finely Tuned Lipophilicity

When a medicinal chemistry program demands LogP values between 0.5 and 1.0 for optimal permeability, the target compound (XLogP3 = 0.9) fills a narrow gap that the morpholino analog (XLogP3 = 0.5) cannot satisfy [1]. Replacing 2‑morpholinoisonicotinic acid with the 2‑methylmorpholino variant yields a +0.4 LogP shift while preserving hydrogen‑bond donor/acceptor counts (1 HBD, 5 HBA) and PSA (62.7 Ų), enabling fine‑tuning of ADME without altering core binding interactions.

DNA‑Damage Response Inhibitor Development

For DNA‑PK inhibitor scaffolds derived from benzopyranone or pyrimidoisoquinolin‑4‑one templates, the 2‑(2‑methylmorpholino) group is one of only two substituents that retain inhibitory activity [2]. Procuring the target compound as a starting material or intermediate allows direct incorporation of this validated pharmacophoric element, avoiding SAR collapse that would result from using the wrong 2‑substituted pyridine building block.

Chiral Synthesis of Stereochemically Defined Intermediates

The 2‑methylmorpholine ring contains a stereogenic center. 2-(2-Methylmorpholino)isonicotinic acid, when supplied in enantiopure form, serves as a chiral building block for the synthesis of enantiomerically pure drug candidates where the methyl orientation influences target binding. This capability is absent in the achiral 2‑morpholino analog.

Physicochemical Benchmarking in Property‑Based Drug Design

The precisely defined computed properties (XLogP3 = 0.9, MW = 222.24, TPSA = 62.7 Ų) make the compound a useful comparator standard when evaluating novel isonicotinic acid derivatives [1]. Procurement teams can rely on these well‑characterized endpoints to calibrate in‑house computational models or to serve as a consistent internal control in property‑guided library design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methylmorpholino)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.